molecular formula C14H24N2O4 B1448924 tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1445951-29-0

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B1448924
M. Wt: 284.35 g/mol
InChI Key: QOMFFLBBGJCZBS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It contains a total of 46 bonds, including 20 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” includes a five-membered ring and a six-membered ring . It also contains a secondary amine (aliphatic), a (thio-) carbamate (aliphatic), a hydroxyl group, and a primary alcohol .


Physical And Chemical Properties Analysis

“tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” has a molecular weight of 270.37 g/mol . It is a solid at room temperature .

Scientific Research Applications

Supramolecular Chemistry

A study by Graus et al. (2010) discusses the synthesis and crystallographic analysis of derivatives related to tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, highlighting their role in supramolecular arrangements. The research emphasizes the impact of substituents on the cyclohexane ring in forming distinct crystal structures and the formation of supramolecular assemblies facilitated by hydrogen bonding patterns. This study contributes to understanding the molecular interactions and design principles in supramolecular chemistry Graus et al., 2010.

Synthetic Methodologies

Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating a pathway to synthesize isomeric condensation products. This study showcases the compound's reactivity and its utility in generating novel structures, which could be further explored for various synthetic applications Moskalenko & Boev, 2012.

Development of Novel Compounds

Fernandez et al. (2002) described the synthesis of derivatives of tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate for use in peptide synthesis as constrained surrogates of dipeptides. Their work highlights the compound's application in creating conformationally restricted pseudopeptides, which are valuable in studying peptide structure and function relationships Fernandez et al., 2002.

Safety And Hazards

The safety information for “tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMFFLBBGJCZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118509
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

1445951-29-0
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

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